7-[(4-bromobenzyl)oxy]-4-propyl-2H-chromen-2-one
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Overview
Description
7-[(4-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol, propyl bromide, and a suitable chromenone precursor.
Formation of Bromophenyl Ether: The first step involves the reaction of 4-bromophenol with a methoxy reagent under basic conditions to form 4-bromophenyl methoxy ether.
Alkylation: The next step is the alkylation of the chromenone precursor with propyl bromide in the presence of a base to introduce the propyl group.
Coupling Reaction: Finally, the bromophenyl methoxy ether is coupled with the alkylated chromenone precursor under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of 7-[(4-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(4-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products may include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(4-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-[(4-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The bromophenyl group and the chromenone core are crucial for its biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl methyl sulfone
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
7-[(4-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17BrO3 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
7-[(4-bromophenyl)methoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C19H17BrO3/c1-2-3-14-10-19(21)23-18-11-16(8-9-17(14)18)22-12-13-4-6-15(20)7-5-13/h4-11H,2-3,12H2,1H3 |
InChI Key |
OMLUQSQGNMPTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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